3-Cyano-2-ethyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]isourea
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Overview
Description
Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate is a chemical compound with the molecular formula C10H15N5OS. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an imidazole ring, a cyano group, and a thioether linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate typically involves the reaction of 5-methyl-1H-imidazole-4-carbaldehyde with ethyl cyanoacetate in the presence of a base, followed by the addition of a thiol compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The cyano group can participate in nucleophilic addition reactions, while the thioether linkage can undergo oxidation and reduction reactions, modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: A histamine H2-receptor antagonist with a similar imidazole structure.
Ranitidine: Another H2-receptor antagonist with a different substituent on the imidazole ring.
Famotidine: A more potent H2-receptor antagonist with a thiazole ring instead of an imidazole ring.
Uniqueness
Ethyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C11H17N5OS |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
ethyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate |
InChI |
InChI=1S/C11H17N5OS/c1-3-17-11(14-7-12)13-4-5-18-6-10-9(2)15-8-16-10/h8H,3-6H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
SOUJXACLWVBFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NCCSCC1=C(NC=N1)C)NC#N |
Origin of Product |
United States |
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